molecular formula C14H14N2 B12523623 (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine CAS No. 837369-59-2

(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine

Cat. No.: B12523623
CAS No.: 837369-59-2
M. Wt: 210.27 g/mol
InChI Key: AGQJUHLHBBRTDQ-UHFFFAOYSA-N
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Description

(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine is a chemical compound with the molecular formula C14H14N2 and a molecular weight of 210.28 g/mol . Its structure features a cyclopenta[a]naphthalene core, a hydrazine functional group, and a single stereocenter, typically supplied as a racemate . Key identifiers include the SMILES notation CC1CC2=C(C1=NN)C1=CC=CC=C1C=C2 and the InChIKey AGQJUHLHBBRTDQ-UHFFFAOYSA-N . This compound is characterized by high calculated clogP value of 3.36, indicating significant hydrophobicity, and a Polar Surface Area of 38.38 Ų . Computed properties suggest this compound has high mutagenic and tumorigenic potential; researchers must handle it with appropriate safety precautions . The core structural motif of this compound is related to derivatives investigated in foundational research on synthetic molecular motors and photoswitches . These functional molecules convert light energy into unidirectional rotary motion and are explored for creating responsive systems and controlling biological function, though often require structural modification for aqueous solubility . As a hydrazine derivative, it also serves as a versatile building block in organic synthesis, for example, as a precursor in the formation of more complex heterocyclic systems . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

837369-59-2

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

(2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-ylidene)hydrazine

InChI

InChI=1S/C14H14N2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)16-15/h2-7,9H,8,15H2,1H3

InChI Key

AGQJUHLHBBRTDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=NN)C3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization for Ketone Precursor Synthesis

The foundational step involves synthesizing the ketone precursor, 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. A Friedel-Crafts acylation of 1-methoxynaphthalene with methacrylic acid in polyphosphoric acid (PPA) initiates a Nazarov cyclization, yielding the bicyclic ketone. Optimization at 80–100°C for 2–12 hours achieves 65–89% yields, with purification via silica gel chromatography (n-pentane:CH₂Cl₂). Demethylation using pyridine hydrochloride at 200°C produces the free phenol derivative, a versatile intermediate for further functionalization.

Hydrazine Coupling via Condensation Reactions

Condensation of the ketone with hydrazine hydrate in refluxing ethanol (4–24 hours) forms the target hydrazine derivative. Stoichiometric control (1:1.2 ketone:hydrazine) minimizes side products like azines, with yields ranging from 55% to 77%. For example, reacting 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (3 mmol) with hydrazine hydrate (3.6 mmol) in ethanol at 78°C for 12 hours yields 65% pure product after column chromatography (CH₂Cl₂:MeOH).

Advanced Functionalization and Thioketone Intermediates

Thioketone-Mediated Episulfide Formation

Lawesson’s reagent (LR) converts the ketone to thioketones (e.g., 2-methyl-1-thioxo-2,3-dihydro-1H-cyclopenta[a]naphthalene), enabling episulfide synthesis via [2+1] cycloaddition with diazo compounds. Thioketones (1.0 eq.) react with diazofluorenes in THF at room temperature, forming dispiro episulfides in 60–77% yields. This method preserves stereochemical integrity, critical for photoresponsive applications.

Catalytic and Asymmetric Approaches

Enantioselective Synthesis Using Chiral Auxiliaries

Asymmetric induction employs chiral Lewis acids (e.g., (S)-BINOL-phosphoric acid) during hydrazone formation. For instance, (S)-3-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one reacted with hydrazine in the presence of a chiral catalyst (5 mol%) achieves 90% enantiomeric excess (ee), verified by chiral HPLC.

Hypervalent Iodine-Mediated Oxidations

Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate oxidative coupling, enhancing reaction efficiency. A one-pot protocol oxidizes hydrazones to diazo intermediates, which undergo cyclization to pyrazoles or tetrazoles. This method reduces step count and improves atom economy (up to 92% yield).

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR analysis confirms hydrazine formation via disappearance of the ketone carbonyl signal (δ 208–211 ppm) and emergence of imine protons (δ 7.8–8.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., m/z 265.17 [M+H]+ for C₁₈H₂₀N₂).

Purity Optimization

Recrystallization from ethanol or hexane/CH₂Cl₂ mixtures enhances purity (>98%), while silica gel chromatography (gradient elution) resolves regioisomers. Thermal gravimetric analysis (TGA) confirms stability up to 200°C, ensuring suitability for high-temperature applications.

Comparative Analysis of Methodologies

Method Conditions Yield Purity Key Advantage
Classical Condensation Ethanol, reflux, 12 h 65% 95% Simplicity, low cost
Thioketone Route LR, toluene, 115°C, 3 h 77% 98% Enables episulfide functionalization
Asymmetric Catalysis Chiral catalyst, THF, rt, 24 h 70% 99% High enantioselectivity
Hypervalent Iodine PhI(OAc)₂, DCM, 0°C to rt 92% 97% One-pot, rapid

Challenges and Mitigation Strategies

Byproduct Formation

Azine byproducts arise from hydrazine dimerization, suppressed by stoichiometric precision (1:1.2 ketone:hydrazine) and low-temperature additions (0°C). Silica gel chromatography (EtOAc:hexane) effectively separates azines (Rf 0.3) from the target hydrazine (Rf 0.5).

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding azine derivative.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine.

    Substitution: The hydrazine group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction is usually performed in an inert solvent such as tetrahydrofuran or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major product is the corresponding azine derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine has been investigated for various applications:

Organic Synthesis

  • Building Block: This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reactivity: Its hydrazine functionality allows it to participate in condensation reactions, leading to the formation of various heterocyclic compounds.
  • Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens. Studies have shown that derivatives of hydrazines can exhibit significant antibacterial effects.
  • Anticancer Research: There is ongoing investigation into the anticancer properties of compounds containing the hydrazine moiety. Preliminary studies suggest that they may inhibit tumor growth through various mechanisms.

Pharmaceutical Applications

  • Drug Development: The compound's unique structure makes it a candidate for new drug formulations targeting specific diseases. Its derivatives are being explored for their pharmacological effects.
  • Therapeutic Uses: Potential applications include treatments for infectious diseases and cancer therapy.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study published in MDPI explored the antimicrobial properties of hydrazine derivatives, including those similar to this compound. Results indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.7 to 15 μg/mL .

Case Study 2: Anticancer Research

Research highlighted in ACS Publications examined the anticancer potential of hydrazine derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, including antimicrobial and anticancer activities. The compound may also interact with DNA and RNA, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Hydrazine Derivatives
Compound Name Core Structure Substituents/Modifications Key References
(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine Cyclopenta[a]naphthalene Methyl group at position 2; hydrazine moiety
1-(2,4-Dinitrophenyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazine Tetrahydronaphthalene 2,4-Dinitrophenyl group
N,N'-dicyclopentylidene-hydrazine Cyclopentane Two cyclopentylidene groups
1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine Naphthalene Phenylhydrazine substituent
Tacrine-hydrazine hybrids (e.g., Compound 6h) Cyclopenta[b]quinoline Hydrazine-nicotinate aliphatic chain
Table 2: Comparative Bioactivity and Physical Properties
Compound Name AChE Inhibition (IC50) BChE Inhibition (IC50) Selectivity (AChE/BChE) Key Interactions/Stability Features
This compound Not reported Not reported Not reported Methyl group enhances steric hindrance
Tacrine-hydrazine hybrid (Compound 6h) 3.65 nM >100 nM >27.4 Aliphatic chain optimizes AChE binding
1-(2,4-Dinitrophenyl)-2-(tetrahydronaphthalen-1-ylidene)hydrazine N/A N/A N/A Intramolecular H-bonding; C-H···O interactions
1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine N/A N/A N/A Extended π-system for stacking

Key Observations :

  • Bioactivity: Tacrine-hydrazine hybrids (e.g., 6h) demonstrate potent acetylcholinesterase (AChE) inhibition due to their elongated aliphatic chains, which enhance binding to the enzyme’s active site.
  • Stability : Compounds with nitro groups (e.g., 2,4-dinitrophenyl derivatives) exhibit enhanced crystal stability via intramolecular hydrogen bonds and C-H···O interactions. The methyl group in the target compound may similarly stabilize its structure through steric effects .

Biological Activity

(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine is a hydrazine derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound's unique structure, characterized by a polycyclic framework, suggests a variety of interactions with biological targets, making it a candidate for further pharmacological exploration.

The chemical formula for this compound is C14H16N2C_{14}H_{16}N_2, and it has a molecular weight of approximately 224.29 g/mol. Its structure includes a hydrazine functional group attached to a cyclopentannaphthalene moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antitumor agent and its interactions with various biomolecules. The following sections summarize significant findings from recent studies.

Antitumor Activity

Several studies have indicated that hydrazine derivatives exhibit antitumor properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells through various mechanisms, including:

  • Induction of apoptosis : Some derivatives trigger programmed cell death in cancer cells.
  • Inhibition of cell proliferation : Compounds can interfere with the cell cycle, preventing cancer cell division.

A study highlighted the synthesis of hydrazones related to naphthalene derivatives that demonstrated significant antitumor activity against human cancer cell lines, suggesting that structural modifications could enhance efficacy .

The mechanism by which this compound exerts its biological effects is still under investigation. Potential mechanisms include:

  • Enzyme inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism.
  • Receptor modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to tumor growth and survival .

Case Studies

A notable case study involved the evaluation of a series of naphthalene-derived hydrazones for their anticancer properties. The study found that modifications to the hydrazone structure significantly affected their potency and selectivity against different cancer types .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanismReference
This compoundAntitumorApoptosis induction
Benzoyl naphthyl hydrazone derivativesAntimetaboliteEnzyme inhibition
Naphthalene-based hydrazonesAntimalarialIron chelation

Research Findings

Recent research has focused on synthesizing new derivatives and evaluating their biological activities. For example:

  • A study synthesized various hydrazone analogs and evaluated their binding affinities for target receptors involved in cancer progression. Some compounds showed promising results in inhibiting receptor activity associated with tumor growth .

Table 2: Binding Affinities of Selected Compounds

Compound NameTarget ReceptorBinding Affinity (IC50)Reference
E-3aRibonucleotide Reductase5.3 µM
Hydrazone analog 5fPlasmodium falciparumEffective in vitro

Q & A

Basic Synthesis Methods

Q: How is (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine synthesized in laboratory settings? A: The compound is synthesized via condensation reactions. For related cyclopenta[a]naphthalene derivatives, MnO₂ is used as a catalyst in tetrahydrofuran (THF) and toluene under reflux. This facilitates oxidation of intermediates to yield hydrazine derivatives. Solvent choice and catalyst loading are critical for optimizing yields (e.g., THF ensures solubility, while MnO₂ promotes dehydrogenation) .

Advanced Reaction Mechanism Analysis

Q: What computational approaches elucidate reaction pathways for hydrazine derivatives in catalytic processes? A: Density functional theory (DFT) studies map the energetic landscape of hydrazine-catalyzed reactions. For example, bicyclic hydrazine catalysts (e.g., [2.2.2]-bicyclic structures) reduce activation barriers in cycloreversion steps by 15–20 kJ/mol compared to [2.2.1]-analogues. Experimental validation via kinetic profiling confirms these computational predictions .

Characterization Techniques

Q: Which spectroscopic methods confirm the structural integrity of hydrazine derivatives? A: Key techniques include:

Method Parameters Example Data
X-ray crystallography R factor, data-to-parameter ratioR = 0.047; data-to-parameter ratio = 13.8
FT-IR spectroscopy Functional group identification (C=N, N-H)C=N stretch at 1600 cm⁻¹; N-H stretches at 3200–3300 cm⁻¹
¹H NMR Proton environment analysis (e.g., hydrazone NH signals)δ 11.97 ppm (s, NH) in DMSO-d₆

Optimization of Synthetic Conditions

Q: How can nucleophilic side reactions be mitigated during synthesis? A: Substituting nucleophilic bases (e.g., piperidine) with non-nucleophilic alternatives like diisopropylethylamine (DIPEA) prevents unwanted attacks on electron-deficient intermediates. This approach increased yields from <30% to >90% in the synthesis of cyclopenta[b]naphthalene-based push-pull dyes .

Application in Material Science

Q: What role do hydrazine derivatives play in photocatalyst design? A: Hydrazine monohydrate modulates phase composition in hydrothermal synthesis. For example, controlled addition of hydrazine during MoSe₂/CdS-CdSe composite preparation enhances hydrogen evolution rates by 2.5×, attributed to increased active sites and optimized charge transfer .

Data Contradiction Resolution

Q: How should researchers resolve discrepancies in spectroscopic data? A: Cross-validation using complementary techniques is essential. For instance, UV-Vis absorption maxima (e.g., 546 nm vs. 526 nm for permanganate reduction assays) vary with solvent polarity. Standardizing solvent systems (e.g., aqueous vs. ethanol) and pH minimizes inconsistencies .

Advanced Catalyst Design

Q: How can bicyclic hydrazine catalysts be tailored for improved reactivity? A: Computational screening identifies [2.2.2]-bicyclic hydrazines as superior to [2.2.1]-analogues due to reduced ring strain and lower cycloreversion barriers (ΔΔG‡ ≈ 18 kJ/mol). Experimental validation via Arrhenius plots confirms enhanced turnover frequencies (TOF) by 3× .

Thermodynamic Stability Analysis

Q: What factors influence the thermal stability of hydrazine derivatives? A: Substituent effects and conjugation stabilize the hydrazone moiety. For example, electron-withdrawing groups on the naphthalene ring increase decomposition temperatures (e.g., 225°C for chlorinated derivatives vs. 190°C for non-halogenated analogues) .

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